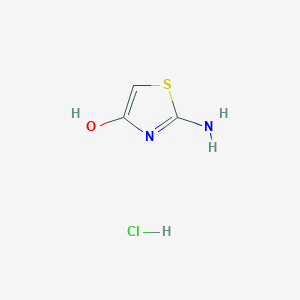

2-Aminothiazol-4-ol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H5ClN2OS |

|---|---|

Molecular Weight |

152.60 g/mol |

IUPAC Name |

2-amino-1,3-thiazol-4-ol;hydrochloride |

InChI |

InChI=1S/C3H4N2OS.ClH/c4-3-5-2(6)1-7-3;/h1,6H,(H2,4,5);1H |

InChI Key |

SWUAJGDXGJJGNW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(S1)N)O.Cl |

Origin of Product |

United States |

The Significance of the Aminothiazole Scaffold in Chemical and Medicinal Research

The 2-aminothiazole (B372263) core is a privileged structure in the realm of medicinal chemistry. nih.gov This five-membered heterocyclic ring containing sulfur and nitrogen atoms serves as a versatile scaffold for the synthesis of a vast array of compounds with diverse biological activities. ijarsct.co.inscholarsresearchlibrary.com Its unique electronic properties and ability to form various non-covalent interactions have made it a valuable building block in the design of new therapeutic agents. researchgate.net

The aminothiazole moiety is a key component in numerous compounds that have been investigated for a wide range of biological applications, including as antimicrobial, anti-inflammatory, anticancer, and antiviral agents. mdpi.comdntb.gov.uanih.gov The structural versatility of the 2-aminothiazole scaffold allows for substitutions at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. mdpi.com This adaptability is a crucial factor in the rational design of compounds with specific biological targets. dntb.gov.ua

The research into 2-aminothiazole derivatives has expanded significantly, with numerous studies focusing on the synthesis and evaluation of novel analogues. mdpi.comresearchgate.net These investigations have led to the discovery of compounds with potent and selective activities, highlighting the enduring importance of the aminothiazole scaffold in the quest for new and effective therapeutic agents. nih.govnih.gov

Historical Context of 2 Aminothiazole Derivatives in Scientific Discovery

Classical and Conventional Synthetic Routes

Traditional methods for synthesizing the 2-aminothiazole (B372263) core have been well-established for over a century and continue to be widely employed. These routes often involve condensation reactions that are reliable and versatile.

Hantzsch-Type Condensation Reactions

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and frequently utilized methods for constructing the 2-aminothiazole ring system. nih.govchemicalbook.com This reaction typically involves the condensation of an α-halocarbonyl compound with a thiourea (B124793) or thioamide. nih.govwikipedia.orgderpharmachemica.com

A primary and straightforward approach within the Hantzsch synthesis framework is the reaction between α-halocarbonyl compounds and thiourea. researchgate.netrsc.org This method is versatile, allowing for the synthesis of a variety of 2-aminothiazole derivatives by selecting appropriately substituted starting materials. derpharmachemica.com For instance, the reaction of α-bromoacetophenones with thiourea readily yields 2-aminothiazoles. rsc.org This reaction can be performed under various conditions, including in heated microreactors, which can offer comparable or even greater conversion rates than traditional batch syntheses. rsc.org

The general mechanism involves the initial S-alkylation of thiourea by the α-halocarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. This process has been adapted for the synthesis of a wide range of derivatives, including those with aryl and alkyl substitutions. derpharmachemica.com

Table 1: Examples of Hantzsch-Type Synthesis of 2-Aminothiazoles

| α-Halocarbonyl Compound | Thiourea Derivative | Product | Reference |

| 2-Bromoacetophenones | Thiourea | 2-Amino-4-arylthiazoles | rsc.org |

| Substituted 2-bromoethanone | Substituted thiourea | Substituted 2-aminothiazoles | nih.gov |

| 2-Bromo-1-pyridin-2-yl-ethanone | Thiourea | 2-Amino-4-(pyridin-2-yl)thiazole | nih.gov |

A significant advancement in the Hantzsch-type synthesis is the direct coupling of ketones with thiourea, bypassing the need for pre-synthesized and often lachrymatory α-haloketones. researchgate.net This one-pot oxidative condensation can be efficiently catalyzed by a molecular iodine (I₂) and dimethyl sulfoxide (B87167) (DMSO) system. researchgate.netnih.gov In this process, the ketone is halogenated in situ, typically at the α-position, before reacting with thiourea. researchgate.netresearchgate.net

This method has been successfully applied to a range of methyl ketones, including both aryl and alkyl variants like acetophenone (B1666503) and its derivatives, as well as acetone, 2-butanone, and others, to produce 4-alkyl or 4-aryl-2-aminothiazoles. researchgate.netnih.gov The reaction proceeds under relatively mild conditions, often at around 80°C. nih.gov The use of a catalytic amount of iodine with DMSO as the oxidant presents a more convenient and atom-economical approach compared to methods requiring stoichiometric amounts of halogenating agents. researchgate.net

Table 2: I₂/DMSO-Catalyzed Synthesis of 2-Aminothiazoles

| Ketone | Thiourea | Catalyst/Solvent | Product | Reference |

| Methyl ketones | Thiourea | I₂/DMSO | 4-Alkyl/Aryl-2-aminothiazoles | researchgate.netnih.gov |

| Acetophenone | Thiourea | I₂/DMSO | 2-Amino-4-phenylthiazole | mdpi.com |

| Cyclohexanone | Thiourea | I₂/DMSO | 2-Amino-4,5-cycloalkylthiazole | mdpi.com |

Thiourea Condensation with Ethyl Chloroacetate (B1199739)

A specific and important application of the Hantzsch synthesis is the reaction of thiourea with ethyl chloroacetate. This reaction is a key step in the synthesis of pseudothiohydantoin, which is a tautomeric form of 2-aminothiazol-4(5H)-one. orgsyn.orgresearchgate.net The initial reaction yields the hydrochloride salt of 2-iminothiazolidin-4-one. researchgate.net

The process typically involves refluxing thiourea and ethyl chloroacetate in a solvent like ethanol. orgsyn.org The resulting product can then be further processed. For example, hydrolysis of the ester group can lead to the corresponding carboxylic acid, a valuable intermediate in the synthesis of various pharmaceuticals. A one-pot method has been developed for the preparation of 2-aminothiazole-4-acetic acid from ethyl 4-chloroacetoacetate and thiourea, followed by hydrolysis. google.com

Thiourea Reaction with 2-Bromoethanol (B42945) under Basic Conditions

Information on the direct reaction of thiourea with 2-bromoethanol under basic conditions to form 2-aminothiazol-4-ol (B1296162) hydrochloride was not prominently found in the provided search results. The classical Hantzsch synthesis and its variations remain the primary routes for the formation of the 2-aminothiazole ring system.

Advanced Synthetic Strategies

Beyond the classical Hantzsch synthesis, a number of advanced strategies have been developed to improve the efficiency, environmental friendliness, and substrate scope of 2-aminothiazole synthesis.

One such strategy involves the use of α-diazoketones as coupling partners with thiourea. This reaction, catalyzed by copper(II) triflate, provides a novel and efficient route to 2-aminothiazoles with high selectivity and excellent yields. researchgate.net This method is applicable to both aryl and alkyl diazoketones. researchgate.net

Another modern approach is the electrochemical synthesis of 2-aminothiazoles. This method utilizes the reaction of active methylene (B1212753) ketones with thioureas in an undivided cell with graphite (B72142) electrodes, mediated by ammonium (B1175870) iodide (NH₄I). nih.gov This technique avoids the need for external oxidants and pre-functionalization of substrates, offering a greener alternative. nih.gov

Furthermore, multicomponent reactions have emerged as a powerful tool for the synthesis of complex molecules in a single step. For instance, a one-pot synthesis of 2-aminothiazoles from methylcarbonyl compounds and thiourea has been developed using montmorillonite-K10 as a catalyst in DMSO. researchgate.net This heterogeneous catalyst can be easily recovered and reused.

The use of microwave irradiation has also been explored to accelerate the synthesis of 2-aminothiazoles. For example, primary and secondary alcohols can be converted to 2-amino-1,3-thiazoles in a one-pot process under microwave irradiation using trichloroisocyanuric acid (TCCA) and TEMPO. organic-chemistry.org

Table 3: Comparison of Advanced Synthetic Strategies

| Strategy | Key Features | Catalysts/Reagents | Reference |

| α-Diazoketone Coupling | High selectivity, excellent yields | Copper(II) triflate | researchgate.net |

| Electrochemical Synthesis | External-oxidant-free, green chemistry | NH₄I, graphite electrodes | nih.gov |

| Multicomponent Reaction | One-pot, reusable catalyst | Montmorillonite-K10 | researchgate.net |

| Microwave-Assisted Synthesis | Rapid reaction times | TCCA, TEMPO | organic-chemistry.org |

Iridium-Catalyzed Allylic Alcohol Isomerization/C-Cl Bond Formation

A significant advancement in the synthesis of α-chloroketones, the key precursors for 2-aminothiazoles, involves an iridium-catalyzed isomerization of allylic alcohols coupled with a chlorination step. nih.gov This methodology provides a solution to the regioselectivity issues inherent in traditional enolate chemistry. nih.gov

The process utilizes an iridium catalyst, such as [{Cp*IrCl₂}₂], in the presence of a chlorine source like N-chlorosuccinimide (NCS). The reaction proceeds through a 1,3-hydrogen shift, transforming the allylic alcohol into an enol or enolate intermediate. This is immediately followed by a regioselective chlorination at the α-carbon. nih.gov A key advantage of using allylic alcohols as enol equivalents is that the new bond to the electrophile (in this case, chlorine) is formed exclusively at the alkenylic carbon of the starting alcohol. nih.gov This method completely suppresses the formation of ketone by-products and yields single constitutional isomers of the desired α-chloroketones. nih.gov

These α-chloroketone intermediates are then directly used in the classic Hantzsch synthesis. By condensing the synthesized α-chlorocarbonyl compound with thiourea, a variety of 4,5-disubstituted 2-aminothiazoles can be prepared in a straightforward and high-yielding manner. nih.gov This two-step sequence demonstrates the utility of iridium catalysis in preparing valuable precursors for complex heterocyclic targets. nih.gov

| Reaction Step | Description | Key Reagents | Advantage |

| Isomerization/Chlorination | Iridium-catalyzed 1,3-hydrogen shift of an allylic alcohol followed by chlorination. | Allylic alcohol, [{Cp*IrCl₂}₂], N-chlorosuccinimide (NCS) | High regioselectivity, no ketone by-products. nih.gov |

| Cyclization | Condensation of the resulting α-chloroketone with thiourea. | α-chloroketone, Thiourea | Forms the 2-aminothiazole ring. nih.gov |

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, significantly expanding the structural diversity of 2-aminothiazole derivatives.

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling method used to form carbon-carbon bonds between organoboron compounds and organic halides or triflates. youtube.comyoutube.com In the context of 2-aminothiazole synthesis, this reaction is frequently employed to introduce aryl or heteroaryl substituents onto the thiazole core. For instance, the reaction can be used to couple an arylboronic acid with a halogenated 2-aminothiazole derivative, such as 2-amino-5-bromothiazole. nih.gov

The catalytic cycle typically involves three main steps:

Oxidative Addition: A Pd(0) catalyst reacts with the organic halide to form a Pd(II) species. youtube.com

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base. youtube.com

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com

This reaction has been instrumental in synthesizing libraries of biologically active compounds, including derivatives with potent inhibitory effects. nih.gov The conditions are generally mild and tolerant of various functional groups, making it a highly valuable tool in medicinal chemistry. scholaris.camdpi.com

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgyoutube.com This reaction has become a vital method for synthesizing N-aryl and N-heteroaryl amines, which are common motifs in pharmaceuticals. rsc.orgatlanchimpharma.com For 2-aminothiazole derivatives, this reaction is particularly important for coupling the exocyclic amino group with aryl halides or triflates. nih.govacs.org

Historically, the N-arylation of 2-aminoazoles has been challenging, often requiring high catalyst loadings and activated aryl electrophiles. nih.gov However, the development of specialized ligand systems, such as tBuBrettPhos (L1), has enabled efficient coupling of 2-aminothiazoles with a broad range of aryl bromides and triflates at reasonable catalyst loadings (e.g., 1.5 mol % Pd). nih.govacs.org The reaction mechanism involves the oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine, deprotonation, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.org The discovery that additives like acetic acid can facilitate catalyst activation has further improved the efficiency of these couplings. nih.govnih.gov

Derivatization Techniques

Functionalization of the core 2-aminothiazole structure is crucial for modulating its chemical and biological properties. The exocyclic amino group is a primary site for such modifications.

Amino Group Functionalization

Sulfonylation: The amino group of 2-aminothiazole can be readily functionalized through sulfonylation to form 2-aminothiazole sulfonamides. This is typically achieved by reacting 2-aminothiazole with a substituted benzenesulfonyl chloride in the presence of a base, such as sodium carbonate, in a suitable solvent like dichloromethane. nih.govexcli.de This reaction provides a straightforward route to a diverse range of sulfonamide derivatives, which are a privileged class of compounds in drug discovery. nih.gov A simplified approach can also involve sulfonylation followed by further alkylation of the amino group. nih.gov

N-Alkylation: The alkylation of 2-aminothiazoles can lead to mono- or di-substituted products at the exocyclic nitrogen. acs.org The regioselectivity of the alkylation can be influenced by the reaction conditions. For example, N-alkylation can be achieved through reductive amination, where 2-aminothiazole is reacted with an aldehyde in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄). researchgate.net Another approach involves direct alkylation using alkyl halides. The presence of a condensing agent, such as lithium amide, tends to favor alkylation at the exocyclic amino group, whereas its absence can lead to alkylation at the ring nitrogen. acs.org Benzylic alcohols have also been successfully used as alkylating agents for the regioselective N-alkylation of 2-aminobenzothiazoles. rsc.org

| Functionalization | Reagents | Product Class | Key Findings |

| Sulfonylation | 2-aminothiazole, Benzenesulfonyl chloride, Base (e.g., Na₂CO₃) | 2-Aminothiazole sulfonamides | A direct method to synthesize bioactive sulfonamide derivatives. nih.govexcli.de |

| N-Alkylation | 2-aminothiazole, Aldehyde, Reducing agent (e.g., NaBH₄) | N-alkylated 2-aminothiazoles | Reductive amination provides a reliable route for N-alkylation. researchgate.net |

| N-Alkylation | 2-aminothiazole, Alkyl halide, Condensing agent (optional) | N-alkylated or N,N-dialkylated 2-aminothiazoles | Reaction conditions control the site of alkylation (exocyclic vs. ring nitrogen). acs.org |

Amidation

Amidation is a fundamental reaction for the derivatization of 2-aminothiazoles. This process typically involves the reaction of a 2-aminothiazole core with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding N-thiazolyl amides. nih.govnih.gov These amide derivatives are often synthesized to explore their potential as therapeutic agents. nih.govrsc.org

One common approach involves the direct coupling of a 2-aminothiazole with a carboxylic acid using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDCI). For instance, 2-amino-4-(2-pyridyl) thiazole has been successfully coupled with mono-substituted carboxylic acids to yield target amides. nih.gov Another method is the reaction of 2-aminothiazoles with acyl chlorides. nih.gov For example, 2-amino-4-phenyl-5-phenylazothiazole can be acylated with substituted aromatic acid chlorides. nih.gov

The synthesis of N-thiazolyl amide fluoroquinolone derivatives showcases a sequence involving nucleophilic aromatic substitution followed by the conversion of an acid to an amide. nih.gov Similarly, cinnamic acid amide scaffolds incorporating thiazoles have been synthesized, highlighting the versatility of amidation in creating diverse molecular structures. nih.gov The reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid is another example of amide formation, leading to intermediates for further reactions like the Suzuki coupling. nih.gov

The table below summarizes various amidation reactions for the synthesis of 2-aminothiazole derivatives.

| 2-Aminothiazole Reactant | Amidation Reagent | Product Type | Reference |

| 2-Amino-4-(2-pyridyl) thiazole | Mono-substituted carboxylic acids / EDCI | N-(4-(2-pyridyl)thiazol-2-yl) amides | nih.gov |

| 2-Amino-4-phenyl-5-phenylazothiazole | Substituted aromatic acid chlorides | N-(4-phenyl-5-(phenylazo)thiazol-2-yl) amides | nih.gov |

| Amino-substituted fluoroquinolones | Acid derivatization | N-thiazolyl amide fluoroquinolones | nih.gov |

| 2-Aminothiazole derivatives | Cinnamic acid | Cinnamic acid amide scaffolds | nih.gov |

| 2-Amino-5-bromothiazole | 3-(Furan-2-yl)propanoic acid | N-(5-bromothiazol-2-yl)-3-(furan-2-yl)propanamide | nih.gov |

| 2-Aminothiazole derivatives | Acid/acyl chloride | Amide compounds | nih.gov |

| 2-Aminothiazole | Isatoic anhydride | N-(2-aminobenzoyl)-2-aminothiazole | rsc.org |

| 2-Aminobenzothiazole | Cinnamic acid and its derivatives | Benzothiazole (B30560) amide derivatives | rsc.orgrsc.org |

Diazotization and Coupling Reactions

Diazotization of 2-aminothiazoles, followed by coupling reactions, provides a versatile route to functionalized thiazole derivatives, particularly those bearing an arylazo group. This process involves converting the primary amino group of the 2-aminothiazole into a diazonium salt, which then acts as an electrophile in a subsequent coupling reaction with an activated aromatic compound. nih.govresearchgate.netgoogle.com

For example, coupling diazonium salts with a 2-aminothiazole derivative can produce phenylazo-thiazole derivatives in excellent yields. nih.gov These reactions are a form of electrophilic aromatic substitution where the diazonium cation is the electrophile. researchgate.net The substitution typically occurs at the electron-rich 5-position of the thiazole ring. google.com If the 5-position is blocked, the reaction may not proceed as desired.

The Sandmeyer reaction, a well-known type of diazotization reaction, can be used to replace the amino group with a nucleophile. mdpi.com For instance, a 2-aminothiazole derivative can be reacted with copper sulfate (B86663) (CuSO₄), sodium nitrite (B80452) (NaNO₂), and sodium chloride (NaCl) to yield the corresponding 2-chlorothiazole. mdpi.com The ease of diazotization and the subsequent decomposition of the diazonium salt can be influenced by substituents on the thiazole ring. ias.ac.in For example, 2-amino-5-nitrothiazoles can be challenging to diazotize without spontaneous decomposition, but the corresponding 2-chloro and 2-bromo derivatives can be prepared in good yields under specific conditions. ias.ac.in

The following table presents examples of diazotization and coupling reactions involving 2-aminothiazole derivatives.

| 2-Aminothiazole Derivative | Reagents for Diazotization | Coupling Partner | Product | Reference |

| 2-Aminothiazole derivative | Diazonium salts | - | Phenylazo-thiazole derivatives | nih.gov |

| 2-Aminothiazole derivative | CuSO₄, NaNO₂, NaCl | - | 2-Chlorothiazole scaffold | mdpi.com |

| 2-Aminothiazole | Thymol | Diazotization | Azo dye | benthamdirect.com |

| 2-Aminothiazole | Nitrosyl sulphuric acid | - | Diazonium salt | ias.ac.in |

| 2-Amino-5-nitrothiazole | Sulphuric acid, sodium halide, copper sulphate | - | 2-Halogeno-5-nitrothiazole | ias.ac.in |

| N-(2-aminobenzoyl)-2-aminothiazole | Polymer-supported nitrite, p-toluenesulfonic acid | Intramolecular cyclization | 1,2,3-Benzotriazin-4(3H)-one derivative | rsc.org |

Nucleophilic Substitution Reactions of Side Chains

Nucleophilic substitution reactions on the side chains of 2-aminothiazole derivatives are crucial for introducing diverse functionalities. nih.gov These reactions often involve the displacement of a leaving group on a side chain by a nucleophile.

A notable example is the synthesis of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. mdpi.com In this multi-step synthesis, a key step involves the reaction of chloroacetamide derivatives with various secondary amines, where the chlorine atom is displaced by the amine nucleophile. mdpi.com Similarly, 3-ethoxy-N-arylpropenamides can be synthesized through the nucleophilic substitution of an appropriate aniline (B41778) onto 3-ethoxyacryloyl chloride. mdpi.com

Another strategy involves the nucleophilic substitution on a pre-functionalized thiazole ring. For instance, 2-bromo-4-(3-nitrophenyl)thiazole can react with 2-aminobenzoic acid in the presence of hydrochloric acid to yield 2-((4-(3-nitrophenyl)thiazol-2-yl)amino)benzoic acid, although in some cases, the yields may be low. nih.gov The reactivity of the thiazole ring itself can be exploited, as seen in the reaction of 3-methylthiazole with a strong nucleophile like sodamide to produce 2-amino-3-methylthiazole. globalresearchonline.net

The table below provides examples of nucleophilic substitution reactions on the side chains of 2-aminothiazole derivatives.

| Substrate | Nucleophile | Product | Reference |

| Chloroacetamide derivatives of 2-aminothiazole | Various secondary amines | 2-Amino-thiazole-5-carboxylic acid phenylamide derivatives | mdpi.com |

| 3-Ethoxyacryloyl chloride | Aniline derivatives | 3-Ethoxy-N-arylpropenamides | mdpi.com |

| 2-Bromo-4-(3-nitrophenyl)thiazole | 2-Aminobenzoic acid | 2-((4-(3-nitrophenyl)thiazol-2-yl)amino)benzoic acid | nih.gov |

| 2-Chloro-N-(benzothiazol-2-yl)acetamide | Substituted anilines, sulfa-amines | 2-Aminobenzothiazole derivatives | acs.org |

| 2-Aminothiazole diazonium salt | Sodium bromide/copper sulfate | 2-Bromothiazole | globalresearchonline.net |

Acylation with Haloacyl Halides

Acylation of 2-aminothiazoles with haloacyl halides is a key step in the synthesis of various functionalized derivatives. nih.gov This reaction introduces a reactive haloacetyl group onto the amino function of the thiazole ring, which can then be used for further synthetic transformations.

For example, 2-amino-thiazole-5-carboxylic acid phenylamides can be reacted with chloroacetyl chloride in the presence of a base like potassium carbonate (K₂CO₃) to afford the corresponding chloroacetamide intermediates. mdpi.com These intermediates are valuable for subsequent nucleophilic substitution reactions. mdpi.com Similarly, 2-aminothiazole derivatives can be acylated with chloroacetyl chloride to produce chloroacetamide compounds. mdpi.com

The synthesis of 4-halo-substituted thiazolides often involves the acylation of a protected 2-amino-4-halothiazole intermediate. nih.gov For instance, N-Boc protected 2-amino-4-halothiazoles can be acylated with O-acetylsalicyloyl chloride, followed by a mild deprotection step to yield the desired 4-bromo and 4-chlorothiazolides in high yields. nih.gov This approach circumvents issues related to the tautomeric behavior and overreaction of the unprotected 2-aminothiazole. nih.gov

The following table summarizes acylation reactions of 2-aminothiazoles with haloacyl halides.

| 2-Aminothiazole Derivative | Haloacyl Halide | Product | Reference |

| 2-Amino-thiazole-5-carboxylic acid phenylamides | Chloroacetyl chloride | Chloroacetamide intermediates | mdpi.com |

| 2-Aminothiazole derivative | Chloroacetyl chloride | Chloroacetamide compound | mdpi.com |

| N-Boc-2-amino-4-halothiazoles | O-Acetylsalicyloyl chloride | 4-Halo-thiazolides | nih.gov |

Multi-Component Reactions for Pyran Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules, such as pyran derivatives, in a single step from three or more starting materials. researchgate.netnih.gov These reactions are atom-economical and often environmentally friendly. nih.govresearchgate.net

Several MCRs have been developed for the synthesis of pyran derivatives incorporating a thiazole moiety. For instance, the reaction of a 2-aminothiazole derivative with substituted benzaldehydes and malononitrile (B47326) can produce pyran derivatives. nih.gov A similar reaction with substituted benzaldehydes and ethyl cyanoacetate (B8463686) also yields pyran derivatives. nih.govmdpi.com

The synthesis of 2-amino-4H-pyrans can be achieved through a three-component reaction of α-ketoesters, active methylene compounds (like malononitrile), and OH-acids in the presence of a catalytic amount of piperidine. researchgate.net Another example is the one-pot synthesis of pyrano[2,3-c]-chromene derivatives from 4-hydroxy-coumarin, substituted aldehydes, and an active methylene compound. nih.gov

The table below details various multi-component reactions for the synthesis of pyran derivatives.

Formation of Fused Heterocyclic Systems

The 2-aminothiazole scaffold serves as a versatile building block for the construction of various fused heterocyclic systems, which are of significant interest in medicinal chemistry.

Thiazolo[3,2-a]pyrimidine Derivatives

Thiazolo[3,2-a]pyrimidines are a prominent class of fused heterocycles synthesized from 2-aminothiazole precursors. researchgate.netnih.gov These compounds can be prepared through several synthetic routes.

One common method involves the condensation of a pyrimidine-2-thione with a halo-ketone or halo-acid. researchgate.netnih.gov For example, reacting pyrimidine-2-thiones, obtained from the Biginelli reaction, with substituted 2-bromo-1-phenylethanone or chloroacetic acid leads to the formation of thiazolo[3,2-a]pyrimidines. researchgate.net Another approach is the reaction of 2-aminothiazole with α,β-unsaturated ketones to yield pyrido[4,3-d]thiazolo[3,2-a]pyrimidines. researchgate.net

Multi-component reactions also provide an efficient route to these fused systems. researchgate.net The three-component condensation of 2-aminothiazole, an aromatic aldehyde, and ethyl acetoacetate (B1235776) can be used to synthesize thiazolo[3,2-a]pyrimidines. researchgate.net Furthermore, intramolecular cyclization of 2-phenacylthio-dihydropyrimidine hydrobromides using polyphosphoric acid is another effective method. nih.gov

The synthesis of phosphonylated thiazolo[3,2-a]oxopyrimidines has been achieved by reacting 2-thiouracils with chloroethynylphosphonates. nih.gov The regioselectivity of this reaction is dependent on the substitution pattern of the 2-thiouracil (B1096) ring. nih.gov

The following table summarizes various methods for the synthesis of thiazolo[3,2-a]pyrimidine derivatives.

| Reactants | Method | Product Type | Reference |

| Pyrimidine-2-thiones, substituted 2-bromo-1-phenylethanone/chloroacetic acid | Condensation | Thiazolo[3,2-a]pyrimidines | researchgate.net |

| 2-Aminothiazole, α,β-unsaturated ketones | Condensation | Pyrido[4,3-d]thiazolo[3,2-a]pyrimidines | researchgate.net |

| 2-Aminothiazole, aromatic aldehyde, ethyl acetoacetate | Multi-component reaction | Thiazolo[3,2-a]pyrimidines | researchgate.net |

| 2-Phenacylthio-dihydropyrimidine hydrobromides | Intramolecular cyclization with PPA | Thiazolo[3,2-a]pyrimidines | nih.gov |

| 2-Thiouracils, chloroethynylphosphonates | Cyclization | Phosphonylated thiazolo[3,2-a]oxopyrimidines | nih.gov |

| 1,2,3,4-Tetrahydropyrimidine-2-thione, ethyl chloroacetate | Condensation followed by further reaction | Thiazolo[3,2-a]pyrimidine precursors | nih.govmdpi.com |

| 6-Ethylthiouracil, bromoacetic acid, aldehyde | One-pot reaction | 2-Arylidene thiazolo[3,2-a]pyrimidines | rsc.org |

Imidazo[2,1-b]thiazole (B1210989) Derivatives

The synthesis of the fused heterocyclic system, imidazo[2,1-b]thiazole, represents a significant area of research in medicinal chemistry due to the diverse biological activities associated with its derivatives. The core structure is typically assembled through the cyclocondensation of a 2-aminothiazole derivative with a suitable electrophilic partner, most commonly an α-haloketone. This reaction, a variation of the Hantzsch thiazole synthesis, provides a direct and efficient route to the imidazo[2,1-b]thiazole scaffold.

While direct literature detailing the use of 2-aminothiazol-4-ol hydrochloride as a starting material is not prevalent, its tautomeric nature suggests a viable pathway for its participation in such cyclization reactions. 2-Aminothiazol-4-ol can exist in equilibrium with its 2-imino-4-thiazolinone tautomer. The 2-aminothiazole form possesses the necessary nucleophilic amino group to react with α-haloketones, leading to the formation of the imidazole (B134444) ring fused to the initial thiazole structure.

The general synthetic approach involves the reaction of a 2-aminothiazole derivative with an α-haloketone, typically in a solvent such as ethanol, and often under reflux conditions. The reaction proceeds via initial N-alkylation of the endocyclic nitrogen of the thiazole ring by the α-haloketone, followed by an intramolecular cyclization and dehydration to afford the aromatic imidazo[2,1-b]thiazole system.

A variety of substituted imidazo[2,1-b]thiazole derivatives have been synthesized using this methodology, demonstrating its versatility. For instance, the reaction of 2-aminothiazole with various phenacyl bromides leads to the corresponding 6-arylimidazo[2,1-b]thiazole derivatives. Further functionalization of the thiazole or the phenacyl bromide starting materials allows for the introduction of diverse substituents onto the final heterocyclic scaffold, enabling the exploration of structure-activity relationships for various biological targets.

Below are tables detailing specific research findings on the synthesis of imidazo[2,1-b]thiazole derivatives, illustrating the scope of this synthetic strategy.

Table 1: Synthesis of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole Derivatives nih.gov

| Starting Material 1 | Starting Material 2 | Product |

| 2-Aminothiazole | α-Bromo-4-(methylsulfonyl)acetophenone | 6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole |

Table 2: Synthesis of Imidazo[2,1-b]thiazole-sulfonyl Piperazine (B1678402) Conjugates nih.gov

| Starting Material 1 | Starting Material 2 | Reaction Conditions | Product |

| Ethyl-2-aminothiazole-4-carboxylate | Various phenacyl bromides | Ethanol, reflux | Intermediates (5a-e) |

| Intermediates (5a-e) | Lithium hydroxide (B78521) monohydrate | - | Carboxylic acids (6a-e) |

| Carboxylic acids (6a-e) | Amine intermediates (8a-e) | EDCI, HOBt, TEA, DMF | Imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates (9aa-ee) |

Table 3: Synthesis of Novel Imidazo[2,1-b]thiazole Derivatives nih.gov

| Starting Material 1 | Starting Material 2 | Product Series |

| Imidazo[2,1-b]thiazole-3-acetohydrazide | Various ketones/aldehydes | Acyl-hydrazone and spirothiazolidinone derivatives of imidazo[2,1-b]thiazole |

These examples underscore the robustness of the cyclocondensation reaction between 2-aminothiazole precursors and α-halocarbonyl compounds for the synthesis of a wide array of imidazo[2,1-b]thiazole derivatives. The potential to modify both starting materials provides a powerful tool for generating chemical diversity for drug discovery and other applications.

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton NMR is instrumental in identifying the number and arrangement of hydrogen atoms in a molecule. For the 2-aminothiazole (B372263) core, characteristic signals are observed for the amine protons and the proton on the thiazole (B1198619) ring. In derivatives of 2-aminothiazole, the chemical shifts of these protons can vary depending on the substituents. rsc.orgderpharmachemica.com For instance, in 2-amino-4-phenylthiazole, the thiazole proton appears as a singlet at 6.98 ppm, while the amine protons (NH₂) resonate as a broad singlet at 7.13 ppm when dissolved in DMSO-d₆. rsc.org The presence of the hydrochloride would lead to protonation, likely at the exocyclic amino group or the ring nitrogen, causing downfield shifts for adjacent protons due to increased deshielding.

Table 1: ¹H-NMR Spectral Data for 2-Aminothiazole Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm and Multiplicity | Assignment |

|---|---|---|---|

| 2-Amino-4-phenylthiazole rsc.org | DMSO-d₆ | 7.86–7.79 (m, 2H), 7.36 (dd, 2H), 7.30–7.21 (m, 1H) | Phenyl-H |

| 7.13 (s, 2H) | NH₂ | ||

| 6.98 (s, 1H) | Thiazole-H (C5-H) | ||

| 2-Aminothiazole chemicalbook.comchemicalbook.com | DMSO-d₆ | 6.93 (d), 6.53 (d) | Thiazole-H |

This table is interactive. Click on the headers to sort.

Carbon-13 NMR provides information on the carbon skeleton of the molecule. For 2-aminothiazol-4(5H)-one hydrochloride, the key signals would include a carbonyl carbon (C=O) from the ketone group, and carbons of the thiazole ring (C2, C4, and C5). In the related compound 2-amino-4-phenylthiazole, the C2 carbon (bearing the amino group) resonates at approximately 168.8 ppm, while the C4 and C5 carbons appear around 150.3 ppm and 102.0 ppm, respectively. rsc.org The presence of a carbonyl group at the C4 position in 2-aminothiazol-4(5H)-one would significantly shift the C4 resonance further downfield.

Table 2: ¹³C-NMR Spectral Data for 2-Aminothiazole Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm | Assignment |

|---|---|---|---|

| 2-Amino-4-phenylthiazole rsc.org | DMSO-d₆ | 168.8 | C2 (C-NH₂) |

| 150.3 | C4 | ||

| 135.4, 129.0, 127.7, 126.0 | Phenyl Carbons | ||

| 102.0 | C5 | ||

| 2-Amino-4-methylthiazole (B167648) rsc.org | DMSO-d₆ | 169.2 | C2 (C-NH₂) |

| 153.4 | C4 | ||

| 111.1 | C5 |

This table is interactive. Click on the headers to sort.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FT-IR, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of 2-aminothiazol-4(5H)-one hydrochloride is expected to show characteristic absorption bands for the amine (N-H), carbonyl (C=O), and thiazole ring vibrations. The N-H stretching vibrations of the primary amino group typically appear in the region of 3300-3500 cm⁻¹. researchgate.net A strong absorption band corresponding to the C=O stretch of the ketone group would be expected around 1670-1720 cm⁻¹. The C=N stretching vibration of the thiazole ring usually appears in the 1600-1650 cm⁻¹ region. rsc.org Furthermore, vibrations involving the C-S bond are typically found in the fingerprint region between 600-800 cm⁻¹. researchgate.net Detailed studies on similar molecules like 2-amino-4-methylthiazole have used FT-IR spectroscopy to investigate its tautomeric forms and photochemical pathways. mdpi.comsemanticscholar.org

Table 3: Characteristic FT-IR Absorption Bands for Aminothiazole Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference Compound |

|---|---|---|---|

| Amine (N-H) | Stretch | 3439, 3294 | 4-(4-Bromophenyl)-2-aminothiazole rsc.org |

| Carbonyl (C=O) | Stretch | ~1700 | Expected for 2-aminothiazol-4(5H)-one |

| Imine (C=N) | Stretch | 1620-1647 | 2-Amino-4-methylthiazole, various derivatives rsc.org |

| Aromatic C=C | Stretch | 1500-1600 | 2-Aminothiazole derivatives rsc.org |

This table is interactive. Click on the headers to sort.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule and provides information about conjugated systems.

The UV-Vis spectrum of 2-aminothiazole and its derivatives is characterized by absorption bands resulting from π → π* and n → π* electronic transitions within the heterocyclic ring and its substituents. Studies on 2-aminothiazole have shown absorption maxima in the UV range, which are influenced by the solvent and pH. nih.gov The hydrochloride salt of 2-aminothiazol-4-ol (B1296162) would likely exhibit shifts in its absorption bands compared to the free base due to protonation. Research on the photostability of 2-aminothiazole has utilized UV-Vis spectroscopy to monitor its degradation under UV irradiation, with absorption maxima noted between 250-260 nm. nih.gov The specific λmax for 2-aminothiazol-4-ol hydrochloride would depend on the electronic environment created by the oxo-group and the protonated state of the molecule.

Table 4: UV-Vis Absorption Data for 2-Aminothiazole

| Compound | Solvent/Conditions | λmax (nm) | Transition Type |

|---|---|---|---|

| 2-Aminothiazole nih.gov | Aqueous | ~255-260 | π → π* |

This table is interactive. Click on the headers to sort.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, its tautomeric form, 2-imino-4-thiazolidinone, is often considered in analysis. The structures of newly synthesized thiazolidinone derivatives are commonly confirmed using mass spectrometry, among other methods. nih.gov

In a typical electron impact (EI) mass spectrum, the molecule would be ionized and fragmented. The molecular ion peak ([M]⁺) for the free base of 2-aminothiazol-4-ol (C₃H₄N₂OS) would be expected at an m/z of approximately 116. The protonated molecule, [M+H]⁺, often observed in techniques like electrospray ionization (ESI), would appear at m/z 117.

The fragmentation pattern provides a fingerprint of the molecule's structure. Studies on related thiazole and thiazolidinone structures reveal common fragmentation pathways that include the loss of small, stable neutral molecules. sapub.org For 2-imino-4-thiazolidinone, fragmentation is expected to proceed through the cleavage of the thiazolidinone ring. sapub.org This can involve the extrusion of a carbonyl group (CO) or other small fragments. The pyrimidine (B1678525) rings are more stable than the thiazole rings during the fragmentation process. sapub.org

Table 1: Plausible Mass Spectrometry Fragmentation for 2-Imino-4-thiazolidinone

| m/z Value | Possible Fragment Identity | Neutral Loss |

|---|---|---|

| 117 | [M+H]⁺ | - |

| 89 | [M+H - CO]⁺ | Carbon Monoxide |

| 73 | [M+H - CO - NH₂]⁺ | Carbon Monoxide, Ammonia |

This table represents a plausible fragmentation pattern based on the general behavior of related heterocyclic compounds and is for illustrative purposes.

Surface Morphology Characterization in Material Science Applications

In material science, derivatives of 2-aminothiazole can be incorporated into polymers or used to create functional coatings. researchgate.net The surface morphology of these materials—their texture, roughness, and microstructure—is critical to their performance. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are two powerful techniques used for this characterization.

SEM provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons. It reveals information about surface topography, composition, and the distribution of different phases.

In studies involving materials derived from thiazoles, SEM is used to visualize the impact of chemical modifications on surface structure. For example, when chitosan (B1678972) was cross-linked with terephthalohydrazido linkages to incorporate thiazole moieties, SEM images showed a significant morphological change from a smooth, non-porous surface to a highly rough and porous one. mdpi.com In another application, the morphology of thiazole-based polymer films, designed for use in solar cells, was studied to understand how molecular self-assembly and packing influenced device performance. sigmaaldrich.com

Table 3: SEM Observations of Thiazole-Containing Materials

| Material | Observed Surface Morphology | Reference |

|---|---|---|

| Chitosan-Terephthalohydrazide Hydrogel | Rough, open, and porous structure after modification. | mdpi.com |

AFM is a very-high-resolution type of scanning probe microscopy that can provide a three-dimensional surface profile at the nanoscale. An AFM consists of a cantilever with a sharp tip that scans the sample surface. By monitoring the deflection of the cantilever, a precise topographical map can be generated.

AFM is often used in conjunction with SEM to provide complementary information. While SEM excels in showing a wide field of view and depth of field, AFM provides quantitative data on surface roughness and feature height with greater vertical resolution. youtube.com For instance, in the characterization of thiazole-based polymer films for electronic devices, AFM can be used to analyze the nanoscale phase separation between the polymer and other components, which is crucial for device efficiency. sigmaaldrich.com It can also quantify changes in surface roughness and texture that are only qualitatively observed in SEM.

Table 4: AFM Characterization Capabilities for Material Surfaces

| Parameter Measured | Significance in Material Science |

|---|---|

| 3D Topography | Provides a detailed map of surface features, including peaks, valleys, and pores. |

| Surface Roughness (Ra, Rq) | Quantifies the average height variations on the surface, affecting properties like adhesion and wettability. |

| Phase Imaging | Maps variations in material properties like stiffness and adhesion across the surface. |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules at the electronic level.

Density Functional Theory (DFT) Applications

DFT has become a primary tool for investigating the structural and electronic characteristics of thiazole-based compounds due to its balance of accuracy and computational efficiency.

DFT methods are used to determine the most stable three-dimensional arrangement of atoms in a molecule, its optimized geometry. These calculations provide data on bond lengths, bond angles, and dihedral angles. For instance, studies on 2-aminothiazole (B372263) and its derivatives, using DFT with basis sets like B3LYP/6-311++G(d,p), have established their optimized structures. researchgate.netnih.gov The geometry optimization of aminothiazole-derived Schiff base ligands has been performed using the B3LYP/6-31+G(d,p) functional to find the lowest energy configurations. nih.gov

In a study of N,N'-bis-(2-thiazol-yl)methylenediamine, both HCTH and PBE1PBE density functionals with a 6-31G* basis set were used to compute the optimized molecular structure, with results showing good agreement with experimental data. asianpubs.org Such studies are foundational, as the geometry of a molecule dictates its physical and chemical properties and how it interacts with other molecules. The table below shows a representative sample of optimized bond lengths calculated for a 2-aminothiazole derivative, illustrating the level of detail provided by these methods.

Table 1: Selected Optimized Bond Lengths in an Aminothiazole Derivative (DFT/B3LYP/6-31+G(d,p))

| Bond | Length (Å) |

|---|---|

| Benzene (C-C) | 1.32–1.42 |

| Azomethine (C=N) | 1.27-1.29 |

Data sourced from studies on aminothiazole-derived Schiff bases. nih.gov

Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.netyoutube.comyoutube.com The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.netnih.gov

For 2-aminothiazole and its derivatives, DFT calculations have been used to determine these FMO energies. researchgate.netresearchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. nih.gov For example, in a study of 2-aminothiazole calculated with the B3LYP/6-311++G(d,p) method, the HOMO-LUMO energy gap was determined to be 0.19263 Hartrees. researchgate.net This analysis is crucial for understanding the molecule's potential as a reactant in chemical synthesis or its mechanism of action in biological systems. researchgate.net The electron-donating or accepting capabilities are directly related to the molecule's potential bioactivity. nih.gov

Table 2: Frontier Molecular Orbital Energies for 2-Aminothiazole (DFT/B3LYP/6-311++G(d,p))

| Orbital | Energy (Hartrees) |

|---|---|

| HOMO | -0.23515 |

| LUMO | -0.04252 |

| E_gap | 0.19263 |

Data derived from a quantum chemical study of 2-aminothiazole. researchgate.net

The interaction of thiazole (B1198619) derivatives with metal surfaces is a significant area of research, particularly in the context of corrosion inhibition and materials science. DFT calculations are employed to model the adsorption process, providing insights into the binding mechanism, adsorption energies, and charge transfer between the molecule and the surface.

Studies have investigated the adsorption of thiazole on the surface of novel materials like BC2N nanotubes. goums.ac.ir Using DFT, researchers found that the adsorption energy of a thiazole molecule from its nitrogen head onto a boron atom of the nanotube was approximately -1.09 eV, indicating a strong chemical adsorption. goums.ac.ir This process significantly reduced the energy gap of the BC2N nanotube, demonstrating an efficient charge transfer between the thiazole and the surface. goums.ac.ir Such computational models are vital for designing new materials and understanding the protective mechanisms of corrosion inhibitors, where the molecule forms a stable layer on the metal surface. goums.ac.iraps.org

Molecular Modeling and Docking Studies

Molecular modeling, and specifically docking, simulates the interaction between a small molecule (ligand) and a macromolecule, typically a protein. This technique is a cornerstone of computer-aided drug design (CADD). nih.gov

Ligand-Protein Interaction Prediction

Molecular docking is used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. nih.gov For derivatives of 2-aminothiazole, docking studies have been instrumental in identifying potential biological targets and explaining their mechanism of action.

For instance, 2-aminothiazole derivatives have been investigated as potential inhibitors for various enzymes and protein kinases. acs.orgnih.govrsc.org In one study, derivatives were docked against Aurora kinase, a protein implicated in breast cancer. acs.org The results identified compounds with excellent binding interactions, with one derivative showing a high docking score of -9.67 kcal/mol, indicating strong and stable binding within the protein's active site. nih.govacs.org Similarly, docking studies of aminothiazole derivatives with UDP-N-acetylmuramate/l-alanine ligase, an enzyme crucial for bacterial cell wall synthesis, revealed a compound with a high binding affinity of -7.6 kcal/mol. nih.gov

These studies analyze the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. researchgate.net This information is invaluable for designing more potent and selective inhibitors. tandfonline.com

Table 3: Examples of Docking Scores for 2-Aminothiazole Derivatives against Various Protein Targets

| Derivative Class | Protein Target | Best Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| 2-Amino thiazole derivative 1a | Aurora kinase (1MQ4) | -9.67 | nih.govacs.org |

| 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole | Butyrylcholinesterase (BChE) | -7.96 | nih.gov |

| Ethyl-2-aminothiazole-4-carboxylate Schiff base | UDP-N-acetylmuramate/l-alanine ligase | -7.6 | nih.gov |

Putative Binding Model Construction

The construction of putative binding models for 2-aminothiazole derivatives, including 2-aminothiazol-4-ol (B1296162) hydrochloride, is a critical step in understanding their mechanism of action and in the rational design of new, more potent compounds. These models are often developed using a combination of experimental data and computational techniques like molecular docking.

One area of significant interest is the interaction of 2-aminothiazole derivatives with protein kinases, which are crucial regulators of cellular signaling pathways. For instance, aryl 2-aminothiazoles have been identified as a novel class of inhibitors for the protein kinase CK2. nih.gov Enzyme kinetics studies, saturation-transfer difference (STD) NMR, circular dichroism spectroscopy, and native mass spectrometry have demonstrated that these compounds bind to an allosteric pocket, a site other than the ATP-binding site. nih.gov Molecular docking studies further suggested that this binding site is located at the interface between the αC helix and the flexible glycine-rich loop. nih.gov This allosteric binding stabilizes an inactive conformation of the kinase. nih.gov

The versatility of the 2-aminothiazole scaffold allows for diverse modifications to enhance binding affinity and selectivity. chemicalbook.com The amino group on the thiazole core is an active functional group that can be linked to various fragments to optimize interactions with the target protein. chemicalbook.com For example, in the context of CK2 inhibitors, optimization of an initial hit compound led to a derivative with a significant IC50 value of 3.4 μM and a favorable selectivity profile. nih.gov

Furthermore, in studies targeting the Hec1/Nek2 protein, crucial for cell proliferation in cancer, molecular docking has been instrumental in understanding the key interactions between 2-aminothiazole derivatives and the protein. nih.gov This understanding is vital for designing new lead molecules with improved inhibitory activity. nih.gov

The ability of 2-aminothiazoles to form proton-transfer complexes also plays a role in their binding. uq.edu.au In many studied cases, a cation is formed by the protonation of the ring nitrogen atom, which, coupled with conjugation, makes the adjacent amino group coplanar with the ring, influencing its interaction with binding partners. uq.edu.au

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is widely applied to 2-aminothiazole derivatives to guide the design of new compounds with enhanced therapeutic properties. nih.govmpu.edu.mo

In a notable QSAR study on a series of 2-aminothiazole based p56(Lck) inhibitors, researchers developed rigorously validated linear models. nih.govmpu.edu.mo By calculating a large number of molecular descriptors and employing a genetic algorithm for descriptor selection, they were able to identify the key structural features responsible for the inhibitory activity. nih.govmpu.edu.mo An 8-parameter QSAR model was ultimately established, providing insights that could aid in the design of novel inhibitors with higher bioactivity. nih.govmpu.edu.mo

Similarly, QSAR studies have been conducted on 2-aminothiazole derivatives targeting the Hec1/Nek2 protein for cancer treatment. nih.gov A significant three-descriptor QSAR model was generated, which showed strong statistical parameters. The descriptors in this model included:

ATSC1i (Moreau-Broto autocorrelation) : Represents the spatial autocorrelation of a property along the molecular graph's topological structure. nih.gov

MATS8c (Moran autocorrelation at lag 8) : Weighted by charges. nih.gov

RPSA (Relative Polar Surface Area) : Represents the total molecular surface area. nih.gov

These descriptors were found to significantly influence the Hec1/Nek2 inhibitory activity of the 2-aminothiazole derivatives. nih.gov

QSAR modeling has also been applied to predict the binding affinity of aminothiazole derivatives to other targets, such as the dopamine (B1211576) D2 receptor. researchgate.net In this work, the binding affinities of synthesized agonists were related to their structural properties, with selected descriptors including walk and path counts, 2D autocorrelations, and 3D-MoRSE descriptors. researchgate.net

Furthermore, QSAR analysis has been used to investigate the antifungal activity of amino acid-conjugated 2-amino-arylthiazoles. researchgate.net By correlating experimental inhibitory zones with physiochemical parameters using multiple linear regression, models with high correlation coefficients were developed, offering important structural insights for designing novel antifungal agents. researchgate.net

The table below summarizes key aspects of various QSAR studies on 2-aminothiazole derivatives.

| Target | Key Findings | Reference |

| p56(Lck) | An 8-parameter model identified key structural features for inhibition. | nih.govmpu.edu.mo |

| Hec1/Nek2 | A 3-descriptor model highlighted the importance of spatial autocorrelation and surface area. | nih.gov |

| Dopamine D2 Receptor | Walk and path counts, and 2D/3D descriptors were correlated with binding affinity. | researchgate.net |

| Fungi | Models with high correlation coefficients were developed for antifungal activity. | researchgate.net |

In Silico Prediction of Molecular Behavior (e.g., ADMET)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial component in the early stages of drug discovery. For 2-aminothiazole derivatives, these computational methods are employed to assess their drug-like properties and potential liabilities, thereby guiding the selection and optimization of lead compounds.

ADMET prediction studies have been integrated with QSAR and molecular docking for 2-aminothiazole derivatives targeting cancer. nih.gov After designing new lead molecules based on a QSAR model, their ADMET properties are evaluated. This step is critical to ensure that the designed compounds possess favorable pharmacokinetic profiles, such as good oral bioavailability and low toxicity. nih.govnih.gov

For instance, in silico ADMET prediction of synthesized thiazole Schiff base derivatives validated their potential for oral bioavailability. nih.gov Similarly, studies on benzimidazole (B57391) derivatives and their cobalt coordination compounds included ADME analysis. mdpi.com This analysis predicted that the ligands belong to the class of moderately soluble compounds. mdpi.com Furthermore, predictions on binding to plasma proteins suggested that the ligand could remain in the blood for an extended period, potentially prolonging its pharmacological effect. mdpi.com

Toxicity prediction is another key aspect of in silico studies. Web-based tools are often used to predict various toxicity parameters, such as hepatotoxicity, carcinogenicity, immunotoxicity, and mutagenicity. researchgate.net For a series of N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives, in silico toxicity predictions were performed to assess their safety profiles. researchgate.net

The following table provides a summary of predicted ADMET properties for a class of thiazole derivatives from a representative study.

| Property | Prediction | Implication | Reference |

| Solubility | Moderately soluble | Favorable for absorption | mdpi.com |

| Plasma Protein Binding | Predicted to bind | Potentially longer duration of action | mdpi.com |

| Oral Bioavailability | Validated | Suitable for oral administration | nih.gov |

| Blood-Brain Barrier Permeability | Generally no permeability | Reduced potential for CNS side effects | researchgate.net |

Theoretical Studies of Tautomerism and Conformational Analysis

Theoretical studies, often employing methods like Density Functional Theory (DFT), are essential for understanding the intrinsic properties of 2-aminothiazole derivatives, including their tautomeric equilibria and conformational preferences. These properties can significantly influence their biological activity and reactivity.

The 2-aminothiazole core can exist in different tautomeric forms. For example, a study on 2-amino-4-methylthiazole (B167648) using matrix isolation FTIR spectroscopy and DFT calculations identified the most stable tautomer as the one with the five-membered ring stabilized by two double bonds (C=C and C=N). nih.gov The study also investigated the energy barriers for tautomerization, finding a very high energy barrier for the direct hydrogen transfer between the two nitrogen atoms. nih.gov

The tautomeric behavior of 2-aminothiazole derivatives is also influenced by their environment. For instance, a novel 1,3,4-thiadiazole (B1197879) derivative containing a 3-mercaptobutan-2-one moiety was found to exist as two types of intramolecular hydrogen-bonded structures with keto-enol tautomerism. mdpi.com Spectroscopic studies in different solvents revealed that the keto form is favored in polar aprotic solvents like DMSO, while the enol form is favored in non-polar solvents like chloroform. mdpi.com This solvent-dependent equilibrium highlights the importance of considering the local environment when studying these molecules.

Furthermore, the tendency of the 2-aminothiazole heterocycle to exhibit tautomeric behavior can be a challenge in chemical synthesis. rsc.org For example, mild hydrolysis of 2-acetamido-4-chlorothiazole can lead to decomposition and rapid reversion to 2-aminothiazol-4(5H)-one. rsc.org

Conformational analysis is another critical aspect of theoretical studies. The conformation of the 2-aminothiazole ring and its substituents can dictate how the molecule fits into a binding pocket. In many 2-aminothiazole derivatives, protonation of the ring nitrogen leads to a planar conformation of the amino group with the ring, which can be crucial for its biological interactions. uq.edu.au

The table below summarizes the key findings from theoretical studies on the tautomerism of 2-aminothiazole derivatives.

| Compound/Derivative | Key Findings on Tautomerism | Method | Reference |

| 2-Amino-4-methylthiazole | The most stable tautomer has a five-membered ring with two double bonds. High energy barrier for N-to-N proton transfer. | FTIR, DFT | nih.gov |

| 1,3,4-Thiadiazole derivative | Exhibits keto-enol tautomerism with solvent-dependent equilibrium. Keto form favored in polar solvents, enol in non-polar. | FTIR, NMR, UV-Vis | mdpi.com |

| 2-Acetamido-4-chlorothiazole | Prone to decomposition and reversion to 2-aminothiazol-4(5H)-one under mild hydrolysis. | Synthetic observation | rsc.org |

Mechanistic Insights into Biological Activities

Anticancer and Antiproliferative Mechanisms

The 2-aminothiazole (B372263) scaffold is a recognized privileged structure in the development of anticancer agents. nih.govnih.gov Its derivatives have been shown to target various key components of cancer cell proliferation and survival through diverse mechanisms.

Kinase Inhibition (e.g., Src Family Kinases, Abl Kinase, Lck)

A primary mechanism by which 2-aminothiazole derivatives exhibit their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer. The 2-aminothiazole core serves as an effective template for designing potent kinase inhibitors.

Notably, this scaffold is a key component of Dasatinib, a powerful inhibitor of Src family kinases and Abl kinase. nih.gov Dasatinib is used in the treatment of chronic myeloid leukemia (CML). The 2-aminothiazole group plays a critical role in the binding of these inhibitors to the kinase domain. For instance, a putative binding model for the inhibition of Lymphocyte-specific protein tyrosine kinase (Lck) by this class of compounds has been constructed, and the proposed hydrogen-bond interactions were consistent with the crystal structure of Dasatinib bound to the structurally similar Abl kinase.

Studies have also demonstrated that 2-aminothiazole-based compounds can effectively block the function of normal human T-lymphocytes in vitro by inhibiting Lck and other kinases involved in T-cell signaling. This highlights the potent and broad kinase inhibitory activity of this chemical family.

Interaction with Tau Protein and Fibrillation Inhibition

The Tau protein is primarily known for its role in stabilizing microtubules in neurons, but its dysregulation has also been implicated in certain cancers. A novel series of 2-aminothiazole-flavonoid hybrid compounds have been investigated for their interaction with Tau protein.

Research has shown that certain derivatives can bind to Tau protein with high affinity and effectively inhibit its fibrillation, the process of forming abnormal aggregates. Spectrofluorometric approaches have been employed to confirm this interaction and inhibitory effect. This mechanism suggests a potential therapeutic avenue for cancers where Tau protein dysregulation is a contributing factor.

Mitochondrial Network Modulation

Mitochondria are central to cellular metabolism and apoptosis, making them a key target in cancer therapy. The same 2-aminothiazole-flavonoid hybrids that interact with Tau protein have also been observed to modulate the mitochondrial network.

Microtubule Dynamics Alteration

Microtubules are essential components of the cytoskeleton, playing a vital role in cell division, motility, and intracellular transport. Altering their dynamics is a proven strategy in cancer treatment.

The 2-aminothiazole-flavonoid hybrids mentioned previously have been shown to induce microtubule bundling within newly formed neurite-like protrusions in glioblastoma cells. This alteration of microtubule dynamics can interfere with the normal cellular processes of cancer cells, leading to an antitumor effect.

Inhibition of Specific Enzymes (e.g., GMP Synthetase, SIRT2, EGFR)

Beyond kinase inhibition, 2-aminothiazole derivatives have been found to inhibit other specific enzymes that are critical for cancer cell growth and survival.

GMP Synthetase: Certain 2-arylamido and 2-alkylamido derivatives of 2-amino-4-(isothiocyanatomethyl)thiazole have been evaluated for their antiproliferative activity. One such compound, 2-Benzamido-4-(isothiocyanatomethyl)-thiazole, demonstrated potential inhibitory activity against GMP synthetase, an enzyme essential for the synthesis of guanine (B1146940) nucleotides and, consequently, DNA and RNA. nih.gov

SIRT2: Sirtuin 2 (SIRT2) is a member of the sirtuin family of proteins, which are NAD+-dependent deacetylases involved in various cellular processes, including cell cycle regulation and tumorigenesis. The dysregulation of SIRT2 activity has been linked to cancer. Aminothiazoles have been identified as potent and selective inhibitors of human SIRT2 (hSirt2), presenting a promising strategy for pharmaceutical intervention in cancer.

EGFR: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, can drive the growth of several cancers. The 2-aminothiazole scaffold is considered a privileged structure for the discovery of EGFR kinase inhibitors. nih.gov While many potent EGFR inhibitors are complex molecules, the 2-aminothiazole core is a recurring feature in their design, highlighting its importance in interacting with the EGFR active site. nih.govnih.gov

Antimicrobial Action Pathways

The 2-aminothiazole nucleus is a well-established pharmacophore in the realm of antimicrobial agents and is present in several clinically used antibiotics. nih.gov Derivatives of 2-aminothiazole have demonstrated activity against a range of bacteria and fungi.

The antimicrobial mechanisms of 2-aminothiazole derivatives are varied. One of the key targets is the FabH enzyme (β-ketoacyl-acyl carrier protein synthase III), which is involved in the initiation of the fatty acid synthesis (FAS II) cycle in bacteria. nih.gov As this pathway is absent in humans, it represents a selective target for antibacterial agents. nih.gov

Furthermore, in the context of antifungal activity, particularly against Candida albicans, molecular docking studies of active 2-amino-4,5-diarylthiazole derivatives have suggested potential inhibition of several key enzymes. These include glutamine-fructose-6-phosphoamidamitransferase (GFAT), protein kinase (Yck2), heat-shock protein 90 (Hsp90), and lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov The inhibition of lanosterol 14α-demethylase is a well-established mechanism for many antifungal drugs. nih.gov

The antibacterial activity of 2-amino-5-alkylidene-thiazol-4-ones has been demonstrated against Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus. nih.gov The specific mechanism for these compounds is still under investigation, but their activity underscores the versatility of the 2-aminothiazole scaffold in combating microbial infections.

Interactive Data Tables

Table 1: Anticancer and Antiproliferative Mechanisms of 2-Aminothiazole Derivatives

| Mechanism | Target | Examples of Derivatives/Scaffolds | Key Findings |

| Kinase Inhibition | Src Family Kinases, Abl Kinase, Lck | Dasatinib, other 2-aminothiazole-based inhibitors | Potent inhibition of key signaling kinases, crucial for cancer cell proliferation. |

| Tau Protein Interaction | Tau Protein | 2-aminothiazole-flavonoid hybrids | High-affinity binding and inhibition of Tau fibrillation. |

| Mitochondrial Modulation | Mitochondrial Network | 2-aminothiazole-flavonoid hybrids | Increased fission of the mitochondrial network, leading to anti-metabolic effects. |

| Microtubule Alteration | Microtubules | 2-aminothiazole-flavonoid hybrids | Induction of microtubule bundling, disrupting cellular processes. |

| Enzyme Inhibition | GMP Synthetase, SIRT2, EGFR | Various 2-aminothiazole derivatives | Inhibition of enzymes essential for nucleotide synthesis, cell cycle, and growth signaling. |

Table 2: Antimicrobial Mechanisms of 2-Aminothiazole Derivatives

| Organism Type | Potential Target(s) | Examples of Derivatives/Scaffolds | Key Findings |

| Bacteria | FabH (β-ketoacyl-acyl carrier protein synthase III) | Acyl derivatives of 2-aminothiazole | Inhibition of a key enzyme in the bacterial fatty acid synthesis pathway. |

| Fungi (C. albicans) | GFAT, Yck2, Hsp90, Lanosterol 14α-demethylase (CYP51) | 2-amino-4,5-diarylthiazole derivatives | Potential inhibition of multiple enzymes crucial for fungal cell wall synthesis, signaling, and survival. |

| Various Bacteria | Not fully elucidated | 2-amino-5-alkylidene-thiazol-4-ones | Broad-spectrum activity against several bacterial strains. |

Antibacterial Mechanisms

The 2-aminothiazole moiety is a key component in a variety of antibacterial agents, including some third-generation cephalosporin (B10832234) antibiotics. nih.gov While the precise antibacterial mechanism of 2-Aminothiazol-4-ol (B1296162) hydrochloride is not extensively detailed in the provided search results, the broader class of 2-aminothiazole derivatives is known to possess significant antibacterial properties. mdpi.comresearchgate.netekb.eg The antibacterial action of these compounds is often attributed to the inhibition of essential bacterial enzymes. One such target is the β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme crucial for the initiation of the fatty acid synthesis II (FAS-II) cycle in bacteria, a pathway absent in humans. nih.gov By inhibiting FabH, these compounds can disrupt bacterial cell membrane synthesis, leading to bacterial death. Additionally, some 2-aminothiazole derivatives have been investigated for their ability to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication. ekb.eg

Antifungal Mechanisms (e.g., Anti-Candida Albicans Activity)

Derivatives of 2-aminothiazole have demonstrated notable antifungal activity, particularly against Candida albicans, a common cause of opportunistic fungal infections. nih.govnih.gov The mechanisms behind this activity are multifaceted. Molecular docking studies on active 2-amino-4,5-diarylthiazole derivatives have suggested several potential protein targets within C. albicans. nih.gov These include glutamine-fructose-6-phosphate amidotransferase (GFAT), protein kinase (Yck2), heat-shock protein 90 (Hsp90), and lanosterol 14α-demethylase (CYP51). nih.gov Inhibition of these enzymes can interfere with critical cellular processes such as cell wall synthesis (GFAT, Yck2), stress response (Hsp90), and ergosterol (B1671047) biosynthesis (CYP51), which is a key component of the fungal cell membrane. The antifungal activity of thiazolylhydrazone derivatives, a class of compounds containing the thiazole (B1198619) ring, has also been well-documented against various Candida species. nih.gov

Below is a table summarizing the minimum inhibitory concentrations (MICs) of some thiazolylhydrazone derivatives against C. albicans.

| Compound | MIC (μg/mL) against C. albicans |

| Thiazolylhydrazone 1 | 0.125–16.0 |

| Thiazolylhydrazone 2 | 0.125–16.0 |

| Thiazolylhydrazone 3 | 0.125–16.0 |

| Thiazolylhydrazone 4 | 0.125–16.0 |

| Data sourced from a study on the antifungal activity of thiazolylhydrazone compounds. nih.gov |

Disruption of Microbial Cell Walls

The disruption of microbial cell walls is a key mechanism of action for many antimicrobial agents. As mentioned previously, derivatives of 2-aminothiazole can inhibit enzymes that are essential for the synthesis of bacterial and fungal cell walls. nih.govnih.gov For bacteria, the inhibition of the FAS-II pathway by targeting the FabH enzyme disrupts the production of fatty acids, which are vital components of the bacterial cell membrane. nih.gov In fungi like Candida albicans, the inhibition of enzymes such as glutamine-fructose-6-phosphate amidotransferase (GFAT) and protein kinase (Yck2) can interfere with cell wall synthesis. nih.gov

Anti-inflammatory Mechanisms

The anti-inflammatory properties of various compounds are often linked to their ability to modulate the production of prostaglandins, which are key mediators of inflammation. nih.gov

Prostaglandin E2 (PGE2) Level Reduction

Prostaglandin E2 (PGE2) is a potent inflammatory mediator, and its synthesis is a direct result of COX enzyme activity. nih.govwikipedia.org Therefore, the inhibition of COX enzymes leads to a reduction in PGE2 levels, which contributes to the anti-inflammatory effect. nih.gov Studies on NSAIDs have demonstrated a clear correlation between the administration of the drug and a decrease in PGE2 concentrations in synovial fluid of patients with rheumatoid arthritis. nih.gov It has also been observed that in certain pathological conditions, excessive production of PGE2 can be linked to endotoxemia, and reducing circulating lipopolysaccharide (LPS) can in turn decrease PGE2 levels. nih.gov

Other Biological Action Mechanisms

Beyond their immunomodulatory and neuroprotective roles, 2-aminothiazole derivatives have been found to interact with other important biological targets.

Phosphodiesterase type 5 (PDE5) is an enzyme that plays a key role in regulating cellular levels of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger involved in various physiological processes, including vasodilation.

Recent studies have designed and synthesized new series of 2-aminothiazole derivatives that act as PDE5 regulators. nih.gov Interestingly, these derivatives exhibit a dual mode of action. Some compounds have been found to be potent inhibitors of PDE5, with some showing complete inhibition at a concentration of 10 μM. nih.gov In contrast, other derivatives from the same series were identified as PDE5 enhancers. nih.gov This discovery of both inhibitory and enhancing activities within the same chemical class opens up new avenues for the pharmacological application of 2-aminothiazole-based compounds in conditions where PDE5 modulation is beneficial. nih.gov

Antioxidant Mechanisms (e.g., Free Radical Scavenging, Radioprotection)

The antioxidant properties of aminothiazole derivatives are attributed to their capacity for free radical scavenging and protecting biological structures from oxidative damage. The chemical structure of the aminothiazole ring, rich in heteroatoms, is central to this activity.

Research into a chemically synthesized aminothiazole derivative, a dendrodoine (B1201844) analogue named (4-amino-5-benzoyl-2-(4-methoxy phenylamino) thiazole), has provided significant mechanistic insights. This compound demonstrates a concentration-dependent ability to neutralize various free radicals. nih.gov Mechanistic studies using pulse radiolysis have shown that it effectively scavenges peroxyl radicals with a high bimolecular rate constant of 3 x 10⁸ M⁻¹s⁻¹. nih.gov The process involves the initial formation of a nitrogen-centered radical, which then transforms into a more stable sulfur-centered radical before the final product is formed. nih.gov

The compound's antioxidant potential is further evidenced by its performance in various assays. At a concentration of 3.07 µM, it provided 84% protection against deoxyribose degradation, which is a measure of its hydroxyl radical scavenging capability. nih.gov It also shows an ability to scavenge nitric oxide (NO) radicals and inhibit the formation of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical. nih.gov

Radioprotection , the protection of biological systems from the harmful effects of ionizing radiation, is another critical aspect of the antioxidant mechanism. The primary mechanism of chemical radioprotectors is the scavenging of free radicals produced during the radiolysis of water, which prevents these reactive species from damaging vital cellular components like DNA. mdpi.com Thiol and aminothiol (B82208) compounds are particularly effective in this regard. researchgate.net Studies on related thiol derivatives of thiazole have shown they can protect plasmid DNA against strand breaks induced by gamma-irradiation and hydroxyl radicals generated by Fenton reactions. researchgate.net In some cases, these derivatives offered superior protection compared to standard radioprotectors like WR-2721 and WR-1065, completely inhibiting DNA strand breaks at a concentration of 50 µM. researchgate.net

Table 1: Radical Scavenging and Protective Activities of an Aminothiazole Derivative

| Activity | Compound Concentration | Result/Efficacy | Citation |

|---|---|---|---|

| Peroxyl Radical Scavenging | Not specified | Bimolecular rate constant: 3 x 10⁸ M⁻¹s⁻¹ | nih.gov |

| Hydroxyl Radical Scavenging | 3.07 µM | 84% protection against deoxyribose degradation | nih.gov |

| Nitric Oxide (NO) Scavenging | 3.07 µM | 20% scavenging activity | nih.gov |

| DNA Protection | 50 µM | Total inhibition of gamma-irradiation induced strand breaks | researchgate.net |

Anti-tubercular Mechanisms (e.g., against Mycobacterium tuberculosis)

The 2-aminothiazole scaffold is a promising foundation for the development of novel agents against Mycobacterium tuberculosis (M. tb), the bacterium responsible for tuberculosis. consensus.app Derivatives of this class have demonstrated potent and selective bactericidal activity against replicating M. tb. researchgate.net